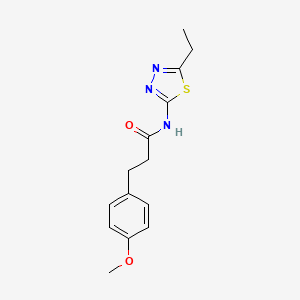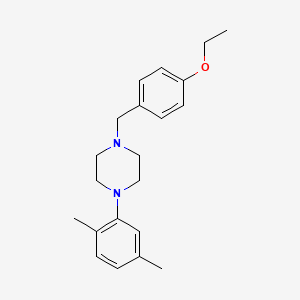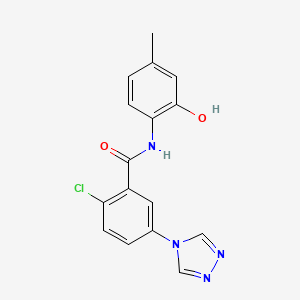
N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide, also known as 4-F-BnT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the phenethylamine family and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide is not fully understood, but it is believed to act as a partial agonist at the serotonin receptor. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. This property makes it a potentially useful research tool for studying the effects of serotonin on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide are still being studied, but it has been shown to have an impact on the levels of serotonin in the brain. This could potentially lead to changes in mood, behavior, and other physiological processes. However, further research is needed to fully understand the effects of this compound on the body.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide in lab experiments is its affinity for the serotonin receptor. This makes it a potentially useful research tool for studying the effects of serotonin on the brain. Additionally, the synthesis process for this compound is relatively simple, which makes it easy to obtain for research purposes.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to interpret the results of experiments using this compound. Additionally, the potential side effects of this compound are not fully understood, which could limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of mental health disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the body. This could lead to the development of new treatments for a variety of conditions.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis process for this compound is relatively simple, and it has been shown to have affinity for the serotonin receptor, which makes it a potential candidate for studying the effects of serotonin on the brain. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide involves the reaction between 2,4,5-trimethoxybenzaldehyde and 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis process is relatively simple and can be completed in a few steps.
科学的研究の応用
N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide has been studied for its potential use as a research tool in various scientific fields. It has been shown to have affinity for the serotonin receptor, which makes it a potential candidate for studying the effects of serotonin on the brain. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-21-14-9-16(23-3)15(22-2)8-13(14)17(20)19-10-11-4-6-12(18)7-5-11/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBKVBAQNGTLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5821120.png)

![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)
![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)
![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
